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Compound of Interest

Compound Name:
(4-Bromo-2-ethyl-6-

methylphenyl)methanol

Cat. No.: B13992510

Get Quote

Compound Profile & Structural Logic
IUPAC Name: (4-Bromo-2-ethyl-6-methylphenyl)methanol CAS Registry Number: 877131-

21-0 Molecular Formula: C

H

BrO Molecular Weight: 229.12 g/mol [1]

Structural Analysis for Spectroscopy
The molecule features a tri-substituted benzene ring with a specific substitution pattern (1,2,4,

[2]6) that dictates its spectral fingerprint.[1]

Electronic Environment: The aromatic ring is electron-rich due to alkyl donation (ethyl,

methyl) but deactivated at the para position relative to the hydroxymethyl group by the

bromine atom.

Symmetry: The molecule is asymmetric (Ethyl
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Methyl).[1] This results in distinct chemical shifts for the aromatic protons at positions 3 and
5, although they may overlap due to similar electronic environments.

Ionization Behavior: As a neutral benzyl alcohol, it exhibits poor ionization in standard ESI(+)

LC-MS conditions, often requiring alternative ionization techniques (APPI or EI) or

derivatization.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5]
H NMR Data (400 MHz, CDCl )
The proton spectrum is characterized by the distinct aliphatic patterns of the ethyl and methyl

groups and the meta-coupled aromatic protons.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ar-H (3,5) 7.20 – 7.25
Doublet (x2)

or Singlet
2H

H3 and H5

are meta to

each other.

Similar

environments

often lead to

signal

overlap.[1]

CH

-OH
4.72

Singlet

(broad)
2H -

Benzylic

methylene.[1]

Broadens if

OH exchange

is slow.[1]

Ar-CH

CH
2.68 Quartet 2H

Methylene of

the ethyl

group.[1]

Ar-CH 2.35 Singlet 3H -

Methyl group

at position 6.

[1]

OH 1.60 – 2.00 Broad Singlet 1H -

Hydroxyl

proton; shift

is

concentration

/solvent

dependent.[1]

Ar-CH

CH
1.22 Triplet 3H

Methyl of the

ethyl group.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methylphenyl_methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13992510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyst Note: In DMSO-

, the benzylic CH

often appears as a doublet (

Hz) at

4.50 ppm, coupled to the OH triplet at

4.90 ppm, confirming the primary alcohol structure.

C NMR Data (100 MHz, CDCl )
The carbon spectrum must show 10 distinct signals.
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Carbon Type
Shift (

, ppm)
Assignment

Quaternary (C-Br) 121.5
C4 (Deshielded by Br, but ipso

effect is complex).[1]

Quaternary (C-Alk) 143.0, 138.5 C2 (Ethyl) and C6 (Methyl).[1]

Quaternary (C-CH

OH)
135.2 C1 (Ipso to hydroxymethyl).[1]

Aromatic CH 131.5, 129.8 C3 and C5.

Benzylic CH 59.8
CH

OH.[1]

Aliphatic CH 25.8 Ethyl methylene.[1]

Aliphatic CH 19.5 Aryl-Methyl.[1]

Aliphatic CH 15.2 Ethyl methyl.[1]

Mass Spectrometry (MS)[2]
Ionization Challenges & Protocol
Critical Observation: In standard acidic LC-MS (ESI+), this compound shows no ionization or

very weak

adducts.[1] It does not easily protonate to form

.[1]

Recommended Method: GC-MS (Electron Impact - EI) or APPI (Atmospheric Pressure

Photoionization).[1]

Derivatization: For ESI detection, derivatize with TMS-Cl (Trimethylsilyl chloride) to form the

silyl ether.
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MS Fragmentation Pattern (EI, 70 eV)
m/z Intensity Fragment Ion

Mechanistic
Explanation

228 / 230 Medium

Molecular ion.[1]

Shows characteristic

1:1 Br isotope pattern

(

Br/

Br).[1]

211 / 213 High
Loss of hydroxyl

radical.[1]

199 / 201 High

Loss of ethyl group

(benzylic

stabilization).[1]

149 Base Peak

Loss of bromine atom;

formation of stable

substituted benzyl

cation.[1]

131 High

Further dehydration

from the de-

brominated fragment.

[1]

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation steps observed in EI-MS.
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Figure 1: Proposed EI-MS fragmentation pathway showing the loss of Bromine and Hydroxyl

groups.

Infrared Spectroscopy (IR)[6]
The IR spectrum confirms the presence of the alcohol and the substitution pattern.

O-H Stretch: 3300 – 3400 cm

(Broad, strong).[1] Diagnostic for the alcohol.[1][3][4]

C-H Stretch (Aromatic): 3050 – 3080 cm

(Weak).[1]

C-H Stretch (Aliphatic): 2850 – 2980 cm

(Medium).[1] Multiple bands due to Ethyl/Methyl.[1]

C=C Aromatic Ring: 1460, 1580 cm

.[1]
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C-O Stretch: 1020 – 1050 cm

(Strong).[1] Characteristic of primary alcohols.

C-Br Stretch: 600 – 700 cm

.[1]

Experimental Protocols
Synthesis & Preparation for Analysis
The compound is typically synthesized via the reduction of methyl 4-bromo-2-ethyl-6-

methylbenzoate using Diisobutylaluminum hydride (DIBAL-H).[1]

Workflow:

Dissolution: Dissolve 10 mg of sample in 0.7 mL CDCl

(for NMR). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed
dehydration.[1]

Filtration: Filter through a 0.2

m PTFE syringe filter if any turbidity is observed.[1]

Reference: Use TMS (

0.[1]00) or residual CHCl

(

7.[1]26) for calibration.

Synthesis Workflow Diagram
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Methyl 4-bromo-2-ethyl-
6-methylbenzoate

Aluminum
Intermediate

Reduction

DIBAL-H (3 eq)
THF, -78°C (4-Bromo-2-ethyl-

6-methylphenyl)methanol

Hydrolysis

Rochelle Salt
Quench

Click to download full resolution via product page

Figure 2: Standard synthetic route via DIBAL-H reduction of the corresponding ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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